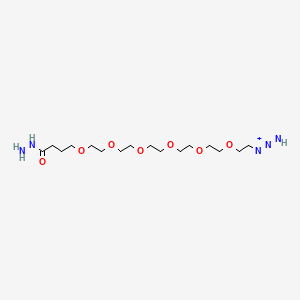
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is a compound with the molecular formula C15H31N5O7 and a molecular weight of 393.44. It is a polyethylene glycol (PEG)-based compound that contains an azide group and a hydrazide group. This compound is typically used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium involves the reaction of polyethylene glycol with azide and hydrazide functional groups. One common method is the nucleophilic displacement reaction, where the azide group is introduced to the PEG chain through a reaction with sodium azide. The hydrazide group can be introduced through a reaction with hydrazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Substitution Reactions: The hydrazide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Electrophiles: React with the hydrazide group to form substituted products.
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Substituted Hydrazides: Formed through substitution reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functionalized materials and polymers.
Wirkmechanismus
The mechanism of action of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium involves its functional groups:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-PEG6-Propanehydrazide: Another PEG-based compound with similar functional groups and applications.
Azido-PEG-acid: A PEG-based compound with an azide group and a carboxylic acid group.
Uniqueness
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is unique due to its combination of azide and hydrazide functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable tool in various fields of scientific research .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-hydrazinyl-4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N5O7/c17-20-16(22)2-1-4-23-6-8-25-10-12-27-14-15-28-13-11-26-9-7-24-5-3-19-21-18/h17H,1-15H2,(H2,18,19)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHIDUFMNHEJBY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)COCCOCCOCCOCCOCCOCCN=[N+]=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N5O7+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














